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Methyl 3-oxolup-20(29)-en-28-oate

Cat. No.: B1655869
CAS No.: 4356-31-4
M. Wt: 468.7 g/mol
InChI Key: XXCPTCZYFSRIGU-UHFFFAOYSA-N
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Description

Contextualization within Pentacyclic Triterpenoid (B12794562) Chemistry

Pentacyclic triterpenoids are a class of natural products characterized by a core structure of thirty carbon atoms arranged in five rings. These compounds are widespread in the plant kingdom and exhibit a remarkable diversity in their structures and biological functions. nih.gov The lupane (B1675458) skeleton, a key feature of Methyl 3-oxolup-20(29)-en-28-oate, is one of the major frameworks within this class, alongside others such as oleanane (B1240867) and ursane. nih.govnih.gov

This compound is specifically a derivative of betulonic acid, which is also known as 3-oxolup-20(29)-en-28-oic acid. epa.govnih.gov Betulonic acid itself can be synthesized from betulin (B1666924), a readily available precursor found in the bark of birch trees. epa.gov The defining features of this compound include the characteristic lupane framework, a ketone group at the C-3 position, an isopropenyl group at C-19, and a methyl ester at the C-28 carboxyl group. nih.govresearchgate.net

Significance of Betulinic Acid as a Foundational Scaffold for Synthetic Modifications

Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid that serves as a crucial starting material for the synthesis of numerous derivatives, including this compound. nih.govnih.gov Its abundance in nature, particularly from birch bark, makes it an economically viable and readily accessible scaffold for chemical modifications. nih.govnih.gov

The structure of betulinic acid presents several reactive sites that are amenable to chemical alteration, primarily the hydroxyl group at C-3, the carboxylic acid group at C-28, and the isopropenyl side chain. nih.govnih.gov These positions allow for a wide range of synthetic transformations, leading to the generation of a vast library of analogs with diverse functionalities. The oxidation of the C-3 hydroxyl group of betulinic acid to a ketone, followed by esterification of the C-28 carboxylic acid, yields this compound. This transformation from betulinic acid to its 3-oxo methyl ester derivative is a common strategy employed in medicinal chemistry to explore the structure-activity relationships of this class of compounds. nih.govresearchgate.net

Research Landscape and Emerging Focus Areas for this compound Analogs

Research into this compound and its analogs is a dynamic field, with a primary focus on the synthesis and evaluation of novel derivatives with enhanced biological activities. One area of significant interest is the modification of the C-28 position. For instance, the synthesis of N-[3-oxo-20(29)-lupen-28-oyl]-glycine from 3-oxo-20(29)-lupen-28-oic acid chloride (an activated form of betulonic acid) has been explored. researchgate.net This highlights a strategy of creating amide derivatives to potentially improve the compound's properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O3 B1655869 Methyl 3-oxolup-20(29)-en-28-oate CAS No. 4356-31-4

Properties

IUPAC Name

methyl 5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCPTCZYFSRIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302662
Record name methyl 3-oxolup-20(29)-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4356-31-4
Record name NSC152535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-oxolup-20(29)-en-28-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Synthetic Strategies for Methyl 3 Oxolup 20 29 En 28 Oate and Its Advanced Derivatives

Direct Synthesis of Methyl 3-oxolup-20(29)-en-28-oate from Natural Precursors

This compound, also known as methyl betulonate, is primarily synthesized from readily available natural triterpenoids, most notably betulinic acid and betulin (B1666924). These precursors, found in abundance in the bark of birch trees, provide a cost-effective and efficient starting point for chemical synthesis. nih.govnih.gov

Esterification of Betulinic Acid and Subsequent Oxidation

A prevalent and straightforward method for the synthesis of this compound involves a two-step process starting from betulinic acid. nih.govresearchgate.net

The initial step is the selective esterification of the carboxylic acid group at the C-28 position of betulinic acid. This reaction is typically performed using diazomethane (B1218177) in an ether solution, which quantitatively converts betulinic acid into its corresponding methyl ester, methyl 3β-hydroxy-lup-20(29)-en-28-oate (methyl betulinate). researchgate.net Other esterification methods can also be employed, but diazomethane offers high efficiency for this specific transformation. asianpubs.org

Table 1: Key Reagents in the Synthesis from Betulinic Acid

Step Transformation Reagent(s) Starting Material Product
1 C-28 Esterification Diazomethane (CH₂N₂) Betulinic Acid Methyl Betulinate

Condensation Reactions Utilizing Betulonic Acid Methyl Ester

This compound serves as a crucial substrate for various condensation reactions, which are primarily used to introduce new substituents at the C-2 position of the A-ring. These reactions enhance the structural diversity of the lupane (B1675458) scaffold.

A significant example is the Claisen-Schmidt condensation. frontiersin.org In this reaction, methyl betulonate is reacted with various aromatic or heterocyclic aldehydes in the presence of a base, such as ethanolic potassium hydroxide (B78521). This reaction introduces a benzylidene moiety at the C-2 position. The reactivity of the α-position to the C-3 ketone makes this transformation possible, leading to a range of 2-substituted derivatives. frontiersin.org

Similarly, base-promoted aldol (B89426) condensation reactions have been successfully applied to methyl betulonate. researchgate.net By reacting methyl betulonate with appropriate benzaldehydes, researchers have synthesized polyhydroxylated (E)-2-benzylidene derivatives. These condensation strategies are fundamental in creating libraries of derivatives for further investigation. researchgate.net

Formation from Activated Lupane Oxo-Compounds

This compound can also be conceptualized as being formed from other activated lupane oxo-compounds. For instance, betulone (B1248025), which is betulin with its C-3 hydroxyl group oxidized to a ketone, is a key intermediate. researchgate.net Starting from betulone, which already possesses the required 3-oxo functionality, the synthesis would involve the selective oxidation of the C-28 primary alcohol to a carboxylic acid, followed by esterification to yield the methyl ester. This multi-step conversion from betulin to betulone and then to methyl betulonate represents an alternative pathway. researchgate.netnih.gov

Furthermore, complex rearrangements of other lupane structures can lead to the 3-oxo-lupane skeleton. For example, the treatment of betulonic acid carboxamide with trifluoroacetic acid can induce a Wagner-Meerwein rearrangement, leading to different oleanane-type structures but highlighting the reactivity of these scaffolds to form various oxo-compounds under specific conditions. mdpi.com The synthesis of benzyl (B1604629) 3-oxo-23-hydroxy-lup-20(29)-en-28-oate from 23-hydroxybetulinic acid also demonstrates the preparation of an activated C-3 oxo compound through a sequence of protection and oxidation steps. doi.org

Strategic Derivatization and Scaffold Functionalization

The inherent reactivity of this compound at specific positions allows for strategic derivatization. The A-ring, particularly the C-2 position, is a primary site for introducing functional groups to modulate biological activity.

Modifications at the A-Ring (C-2, C-3 Positions)

The presence of the ketone at C-3 activates the adjacent C-2 methylene (B1212753) group, making it susceptible to a variety of chemical modifications.

The C-2 position of the this compound scaffold is amenable to α-alkylation reactions. These reactions are crucial for introducing diverse side chains. Research has shown the successful introduction of an alkynyl moiety at the C-2 position. researchgate.net This is particularly relevant as triterpenoids featuring an alkynyl group are valuable intermediates in the synthesis of more complex molecules, such as triazole-containing hybrids via "click" chemistry.

The introduction of a propargyl group using propargyl bromide is a key example of such an α-alkylation. This modification provides a terminal alkyne handle for further conjugation. Beyond simple alkylation, the C-2 position can be functionalized to form derivatives like 2-alkylaminomethylene compounds, which are prepared from the product of a Claisen ester condensation. researchgate.net These modifications underscore the versatility of the 3-oxo-lupane scaffold in synthetic chemistry.

This compound, also known as methyl betulonate, is a derivative of the naturally occurring pentacyclic triterpene, betulinic acid. wikipedia.orgnih.gov Betulinic acid and its derivatives have garnered significant scientific interest due to their diverse pharmacological activities. nih.govnih.gov The chemical structure of this compound features a lupane skeleton, which is characterized by a five-ring system. wikipedia.org This core structure provides a versatile platform for synthetic modifications, leading to a wide array of derivatives with enhanced or novel biological properties. nih.gov

The synthesis of this compound typically begins with the isolation of betulin from the bark of birch trees. nih.gov Betulin is then oxidized to betulonic acid, a key intermediate. nih.govmdpi.commdpi.com Subsequent esterification of the carboxylic acid group at the C-28 position yields this compound. sibran.ru This foundational molecule serves as a crucial starting point for extensive chemical exploration, particularly at the A-ring and the C-28 carboxyl group.

1 Modifications at the A-ring

The A-ring of this compound, with its ketone group at the C-3 position, is a prime site for a variety of chemical transformations. These modifications are instrumental in creating a diverse library of compounds with potentially enhanced biological activities.

2 Phosphorylation through α,β-Unsaturated Carbonyl Fragments

The introduction of phosphorus-containing groups into the structure of this compound can be achieved by targeting the α,β-unsaturated carbonyl system in the A-ring. One reported method involves the reaction of methyl (2-methylidene)-3-oxolup-20(29)-en-28-oate with dimethyl trimethylsilyl (B98337) phosphite. This reaction leads to the formation of methyl 2-dimethoxyphosphorylmethyl-3-oxolup-20(29)-en-28-oate as a mixture of two epimers. researchgate.net The presence of a phosphonate (B1237965) group can influence the molecule's biological activity. mdpi.com

3 Introduction of Alkylidene and Alkynic Moieties

The introduction of alkylidene and alkynic groups at the C-2 position of the A-ring represents a significant strategy for modifying the structure of this compound. The synthesis of C(2)-propargyl-betulinic acid derivatives has been reported, starting from the corresponding ketone. mdpi.com These modifications can lead to derivatives with notable biological activities. mdpi.com

4 Reactions with Amines to Form Enaminoketones

The ketone at the C-3 position can react with amines to form enaminoketones. For instance, new lupane β-enaminoketones have been synthesized by reacting methyl 2-hydroxymethylene-3-oxolup-20(29)-en-28-oate with various aliphatic amines. nih.gov This reaction introduces a nitrogen-containing functional group, which can significantly alter the compound's properties.

5 Fused Heterocycle Formation at the 2,3-Position

A diverse range of heterocyclic rings can be fused to the A-ring of this compound, leading to novel chemical entities with a wide spectrum of biological activities. These reactions typically utilize the reactivity of the C-2 and C-3 positions.

Isoxazole: Isoxazole-fused derivatives of betulonic acid have been synthesized and have shown cytotoxic activity against various cancer cell lines. mdpi.comespublisher.com The synthesis can be achieved through various methods, including intramolecular cycloaddition. nih.govmdpi.com

Pyrazine and Pyridine (B92270): A series of triterpenoid (B12794562) pyrazines and pyridines have been prepared from parent triterpenoid 3-oxo derivatives, including betulonic acid. nih.gov The resulting compounds have demonstrated selective cytotoxicity against cancer cell lines. nih.gov Pyridine-fused derivatives have also been synthesized. nih.gov

Indole: While specific examples of indole-fused derivatives of this compound were not found in the provided search results, the general strategy of fusing heterocycles to the triterpenoid core is well-established.

Pyrazole (B372694): Triterpenoids with pyrazole fragments have been synthesized and have shown pronounced cytotoxic activity against cancer cell lines. mdpi.com

Furan (B31954) and Tetrahydrofuran: The synthesis of methyl [3,2-b]furan-based betulonate derivatives has been achieved through gold-catalyzed intramolecular heterocyclization. mdpi.com Another approach to fused furan ring systems involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov

The following table summarizes some of the fused heterocycles and their synthetic approaches:

Fused Heterocycles at the 2,3-Position
Heterocycle Synthetic Approach Reference
Isoxazole Intramolecular cycloaddition of nitrile oxides nih.govmdpi.com
Pyrazine Reaction with diamines nih.gov
Pyridine Reaction with appropriate precursors nih.govnih.gov
Pyrazole Reaction with hydrazine (B178648) derivatives mdpi.com
Furan Gold-catalyzed intramolecular heterocyclization mdpi.com

2 Modifications at the C-28 Carboxyl Group and C-29/C-30 Positions

The C-28 carboxyl group and the C-29/C-30 isopropenyl group offer additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

1 Esterification Reactions to Form Diverse Esters

The carboxyl group at C-28 can be readily esterified with a variety of alcohols to produce a diverse library of esters. This is a common strategy to modify the lipophilicity and pharmacokinetic profile of the parent compound. mdpi.com For example, new betulonic acid-diazine derivatives have been synthesized from betulinic acid, involving esterification at the C-28 position. frontiersin.orgnih.gov

2 Amidation and Imidazolide Formation

Amidation of the C-28 carboxyl group is another widely used synthetic transformation. This can be achieved by first converting the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine. mdpi.commdpi.com This method has been used to synthesize a variety of amide derivatives, including those containing amino acid fragments and sulfonamide moieties. nih.govresearchgate.netnih.gov Additionally, imidazolides of betulonic acid have been synthesized and evaluated for their biological activity. mdpi.comresearchgate.net

The following table provides examples of modifications at the C-28 position:

Modifications at the C-28 Carboxyl Group
Modification Reagents and Conditions Reference
Esterification Various alcohols, acid or coupling agent mdpi.comfrontiersin.org
Amidation Oxalyl chloride, then amine mdpi.commdpi.com
Imidazolide Formation 1,1'-Carbonyldiimidazole (CDI) mdpi.comresearchgate.net
Functionalization at C-30 (e.g., aldehyde, oxo-derivatives)

The isopropenyl group of the lupane skeleton offers a prime site for chemical modification, particularly at the C-30 methyl group. Introduction of oxygenated functionalities, such as aldehydes and ketones (oxo-derivatives), at this position can significantly influence the biological profile of the parent molecule.

The synthesis of C-30 aldehyde derivatives, such as 28-hydroxy-3-oxolup-20(29)-en-30-al, has been achieved from betulinic acid through a multi-step process. sibran.ru A common strategy involves the allylic oxidation of the C-30 methyl group. Reagents like selenium dioxide (SeO₂) in aqueous dioxane are effective for this transformation, converting the C-30 methyl group into a primary alcohol, which can then be oxidized to an aldehyde. sibran.ru For instance, betulin can be oxidized by SeO₂ to yield 3β,28-dihydroxylup-20(29)-en-30-al. sibran.ru Subsequent selective oxidation of the C-3 hydroxyl group and esterification of the C-28 carboxylic acid would yield the target C-30 aldehyde of this compound.

The synthesis of C-30 oxo-amides from betulin and betulinic acid has also been reported, involving hydroboration of the double bond, subsequent oxidation, and amidation. nih.gov This indicates that the C-29/C-30 positions are amenable to a variety of chemical transformations to install a ketone functionality.

Table 1: Synthetic Methods for C-30 Functionalization

Starting Material Reagent(s) Functional Group Introduced at C-30 Product Class Reference(s)
Betulin Selenium dioxide (SeO₂) Aldehyde (-CHO) Betulinic aldehyde derivatives sibran.ru

Conjugation with Specific Targeting Groups

To enhance the efficacy and specificity of this compound, its scaffold can be conjugated with various targeting moieties. These conjugates are designed to accumulate in specific cellular compartments or tissues, thereby increasing the local concentration of the active compound and minimizing off-target effects.

Mitochondria are crucial organelles in cellular metabolism and apoptosis, making them an attractive target for therapeutic agents. mdpi.com The inner mitochondrial membrane maintains a significant negative potential, which can be exploited for the targeted delivery of molecules. Delocalized lipophilic cations, such as the triphenylphosphonium (TPP) cation, can pass through biological membranes and accumulate several hundred-fold within the mitochondrial matrix, driven by this membrane potential. nih.govnih.gov

The conjugation of a TPP moiety to this compound is a promising strategy to enhance its cellular uptake and promote mitochondrial accumulation. nih.govnih.gov The synthesis of these conjugates typically involves attaching the TPP cation to the C-28 carboxylic acid position via a flexible linker chain of varying lengths (e.g., alkyl chains). nih.gov The general synthetic route begins with the esterification of the C-28 carboxylic acid of betulonic acid with a dibromoalkane. This is followed by a reaction with triphenylphosphine (B44618) (PPh₃), which displaces one of the bromine atoms to form the TPP salt. nih.gov The presence of the TPP group has been shown to improve solubility and intermembrane transport. nih.gov

Table 2: Research Findings on TPP Conjugates of Betulinic Acid Derivatives

Conjugate Feature Synthetic Approach Rationale for Conjugation Key Finding Reference(s)
TPP at C-28 Esterification with ω-bromoalkanoic acid, followed by reaction with PPh₃. Mitochondrial targeting, enhanced bioavailability. TPP conjugates of betulonic acid show enhanced cytotoxic potency. nih.gov
TPP at C-2 and/or C-28 Attachment via acyl linkers. Promote cellular and mitochondrial accumulation. TPP-conjugates of related triterpenoids exhibit enhanced antitumor activity. nih.gov
Variable Linker Length Use of different dibromoalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane). Investigate structure-activity relationship. The length of the alkyl linker influences biological activity. nih.gov

Glycoconjugation, the attachment of carbohydrate moieties to a molecule, is a widely used strategy in drug design to improve aqueous solubility, alter pharmacokinetic properties, and target specific lectin receptors on cell surfaces. mdpi.comnih.gov

The synthesis of glycosyl derivatives of this compound can be achieved by forming a glycosidic bond, typically at the C-28 carboxyl group, creating a glycosyl ester. A common method involves the reaction of the triterpenoid's carboxylic acid with an activated sugar, such as a peracetylated glucuronate bromide, under phase-transfer conditions. researchgate.net The resulting acetylated glycoconjugate can then be deprotected to yield the final product. mdpi.com Another powerful technique for creating these conjugates is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a "click chemistry" reaction. This involves first functionalizing the triterpenoid with a terminal alkyne and the sugar with an azide (B81097) (or vice versa), and then coupling them to form a stable triazole-linked glycoconjugate. mdpi.com These carbohydrate-based derivatives hold potential for improved drug delivery and targeted action. researchgate.net

A significant challenge in drug development is overcoming poor aqueous solubility and bioavailability. The prodrug approach, where a drug is chemically modified into a more lipophilic, better-absorbed form that converts to the active parent drug in vivo, is a well-established strategy to address these issues. nih.govgoogle.com The medoxomil promoiety, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, is an effective group for masking carboxylic acids. nih.govacs.org

For this compound, which is derived from betulonic acid, the C-28 carboxylic acid is an ideal position for creating a medoxomil ester prodrug. The synthesis would involve the alkylation of the carboxylate salt of betulonic acid with medoxomil chloride (4-(chloromethyl)-5-methyl-1,3-dioxol-2-one). mdpi.comresearchgate.net This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO. mdpi.com Once administered, the medoxomil ester is designed to be rapidly cleaved by ubiquitous esterases in the body, releasing the active betulonic acid. nih.govacs.org This strategy has been successfully employed for several FDA-approved drugs to improve their oral bioavailability. acs.org

Advanced Synthetic Reactions

Modern organic synthesis offers powerful tools for the intricate modification of complex natural products. Cross-coupling reactions, in particular, have become indispensable for creating carbon-carbon bonds and introducing diverse functionalities onto scaffolds like this compound.

The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, has been successfully applied to the functionalization of betulinic and betulonic acid derivatives. wikipedia.orgorganic-chemistry.org

This reaction can be used to introduce alkynyl groups at various positions on the triterpenoid skeleton, which can then serve as handles for further derivatization, for example, through click chemistry. mdpi.com For instance, a C-2 propynyl (B12738560) derivative of betulinic acid can be synthesized and subsequently used in a Sonogashira coupling with a functionalized aryl halide. mdpi.com The reaction is performed under mild conditions and tolerates a wide range of functional groups, making it highly suitable for the late-stage functionalization of complex molecules. wikipedia.org While the classic Sonogashira reaction uses a copper co-catalyst, copper-free variations have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling). wikipedia.orgnih.gov

Table 3: Key Aspects of Sonogashira Reactions on Betulonic Acid Derivatives

Reaction Component Description Purpose/Significance Reference(s)
Catalyst System Palladium complex (e.g., Pd(PPh₃)₂Cl₂) and Copper(I) salt (e.g., CuI). Catalyzes the C-C bond formation between the alkyne and halide. mdpi.comwikipedia.org
Substrates Terminal alkyne and an aryl or vinyl halide/triflate on the triterpenoid scaffold. Creates a rigid alkynyl linkage for attaching other molecular fragments. mdpi.com
Base/Solvent Amine base (e.g., Et₃N) often in a solvent like DMF. Neutralizes the HX byproduct and activates the alkyne. mdpi.comwikipedia.org
Applications Synthesis of conjugates with targeting moieties (e.g., cationic F16 fragment). Enables the creation of multifunctional hybrid agents. mdpi.com
Mannich Base Syntheses

The introduction of aminomethyl functionalities into the lupane skeleton via the Mannich reaction represents a pivotal strategy for enhancing the pharmacological profile of these triterpenoids. This reaction, typically involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, can be effectively applied to the C-2 position of this compound. nih.govwikipedia.orgscitepress.org

A key precursor for these syntheses is the methyl 2-hydroxymethylene-3-oxolup-20(29)-en-28-oate. The reaction of this intermediate with various aliphatic amines leads to the formation of β-enaminoketones, which are stable analogues of Mannich bases. nih.gov This transformation provides a versatile platform for introducing a wide array of amino moieties, thereby modulating the compound's biological activity. Research has demonstrated that some of the resulting β-enaminoketones exhibit immunotropic activity. nih.gov

The general mechanism for the Mannich reaction commences with the formation of an iminium ion from the amine and formaldehyde. wikipedia.org The enol or enolate form of the 3-keto triterpenoid then acts as a nucleophile, attacking the iminium ion to yield the corresponding β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

Table 1: Synthesis of Mannich Base Derivatives
Reactant 1Reactant 2ProductKey FindingsReference
Methyl 2-hydroxymethylene-3-oxolup-20(29)-en-28-oateAliphatic aminesNew lupane β-enaminoketonesSome of the synthesized compounds demonstrated immunotropic activity. nih.gov
Cycloisomerization Reactions (e.g., 5-exo-dig)

Cycloisomerization reactions offer a powerful tool for constructing complex molecular architectures from relatively simple precursors. In the context of this compound derivatives, the introduction of an alkynyl group, for instance at the C-2 position, would pave the way for intramolecular cyclization events.

According to Baldwin's rules, the 5-exo-dig cyclization is a favored pathway for the ring closure of 5-alkynyl ketones, leading to the formation of a five-membered ring. While specific examples for the direct cycloisomerization of a 2-alkynyl derivative of this compound are not prevalent in the literature, the principles of such transformations are well-established. The reaction would likely proceed via activation of the alkyne by a transition metal catalyst or an acid, followed by nucleophilic attack of the enol or enolate of the 3-keto group onto the activated alkyne.

It is important to note that "anti-Baldwin" or disfavored cyclizations, such as the 3-exo-dig pathway, can be achieved under certain conditions, often involving radical mechanisms. nih.gov Acid-catalyzed cyclizations of unsaturated lupane derivatives have also been reported, leading to the formation of new ring systems. These precedents suggest that the lupane scaffold is amenable to a variety of intramolecular cyclization reactions, offering a promising avenue for the generation of structurally diverse and potentially bioactive molecules.

Table 2: Plausible Cycloisomerization Reactions
Starting MaterialReaction TypePotential ProductGoverning PrincipleReference
2-Alkynyl-3-keto lupane derivative5-exo-dig cyclizationFuran-annulated lupane derivativeBaldwin's Rules beilstein-journals.org
Reactions with Diazomethane: 1,3-Dipolar and Carbene Additions, Homologation

The reaction of diazomethane with activated carbonyl compounds of the lupane series provides a versatile route to a variety of derivatives, including products of 1,3-dipolar cycloaddition, carbene addition, and ketone homologation. The outcome of these reactions is highly dependent on the specific structure of the lupane derivative and the reaction conditions.

In the case of α,β-unsaturated aldehydes within the lupane framework, diazomethane can participate in a 1,3-dipolar cycloaddition to yield dihydropyrazole derivatives. Furthermore, carbene addition to the double bond can lead to the formation of cyclopropane (B1198618) rings.

When applied to α-diketones in the lupane series, diazomethane can induce homologation, resulting in the expansion of the cyclic ketone and the formation of methyl enol ethers. These transformations offer a pathway to novel structures with potentially altered biological activities.

Table 3: Reactions of Lupane Oxo-Compounds with Diazomethane
Substrate TypeReaction TypeProduct(s)Reference
Unsaturated aldehyde1,3-Dipolar additionDihydropyrazole derivatives
Unsaturated aldehydeCarbene additionOxirane and cyclopropane derivatives
α-DiketonesHomologationMethyl enol ethers
18,19-seco-Triketones-Dihydropyrazole, oxirane, cyclopropane, or 3-methoxycyclohex-2-en-1-one (B92083) ring containing derivatives
Stereoselective Reduction of Keto Groups

The reduction of the C-3 keto group in this compound is a critical transformation that can lead to the formation of diastereomeric alcohols. The stereochemical outcome of this reduction is highly dependent on the choice of the reducing agent and the steric environment of the carbonyl group.

The use of less sterically demanding reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically results in the hydride attacking from the less hindered α-face (equatorial attack), leading to the formation of the thermodynamically more stable 3β-hydroxy (equatorial) epimer as the major product. mdma.ch This is a common observation in the reduction of 3-keto steroids and triterpenoids. mdma.chnih.gov

Conversely, bulkier reducing agents, like L-selectride, favor attack from the more hindered β-face (axial attack), resulting in the formation of the thermodynamically less stable 3α-hydroxy (axial) epimer as the predominant product. This principle of "steric approach control" versus "product development control" is fundamental in controlling the stereoselectivity of such reductions. mdma.ch The ability to selectively generate either the 3α- or 3β-hydroxy epimer is crucial for structure-activity relationship studies, as the stereochemistry at this position often has a profound impact on biological activity.

Table 4: Stereoselective Reduction of the 3-Keto Group
Reducing AgentPredominant ProductStereochemical RationaleReference
Sodium Borohydride (NaBH₄)3β-hydroxy (equatorial)Attack from the less hindered α-face (equatorial attack) mdma.chnih.gov
L-selectride3α-hydroxy (axial)Attack from the more hindered β-face (axial attack) due to the bulky nature of the reagent mdma.ch
Hydrolytic Transformations of Synthesized Adducts

The hydrolysis of the ester functionality and other synthesized adducts of this compound is a fundamental step in the synthesis of final target compounds, particularly for biological evaluation where the free carboxylic acid may be required. Both acidic and alkaline conditions can be employed for the hydrolysis of the C-28 methyl ester.

Alkaline hydrolysis, typically using reagents such as potassium hydroxide in an alcoholic solvent, is a common method to saponify the ester to the corresponding carboxylate salt, which upon acidic workup yields the free carboxylic acid. This method is generally mild and compatible with many functional groups.

Table 5: Hydrolytic Transformations
Reaction TypeReagentsProductConsiderationsReference
Alkaline Hydrolysis (Saponification)KOH or NaOH in alcohol/water3-Oxolup-20(29)-en-28-oic acidGenerally mild and selective for the ester group.
Acid-Catalyzed HydrolysisHCl or H₂SO₄ in aqueous organic solvent3-Oxolup-20(29)-en-28-oic acidPotential for side reactions such as skeletal rearrangements or cleavage of acid-labile adducts.

Elucidation of Biosynthetic Pathways and Biotransformational Studies

Natural Occurrence and Precursor Relationships

Methyl 3-oxolup-20(29)-en-28-oate is not typically found in large quantities in nature. Instead, its origins are intrinsically linked to its more abundant precursors, primarily Betulin (B1666924) and Betulinic Acid . These compounds are widespread in the plant kingdom, with birch tree bark being a particularly rich source of betulin.

The biosynthetic relationship begins with Lupeol , which undergoes oxidation at the C-28 methyl group to form betulin. nih.gov Subsequent enzymatic oxidation of the primary alcohol at C-28 in betulin yields the carboxylic acid, betulinic acid. nih.gov Betulinic acid then serves as the direct precursor to Betulonic Acid (3-oxolup-20(29)-en-28-oic acid) through the oxidation of the hydroxyl group at the C-3 position to a keto group. nih.gov The final step to arrive at this compound is the esterification of the C-28 carboxylic acid of betulonic acid with a methyl group. While chemical synthesis can achieve this, for instance using diazomethane (B1218177), biological pathways for this final methylation step have also been identified. researchgate.net

Microbial Biotransformation of Lupane (B1675458) Triterpenoids

The conversion of naturally occurring lupane triterpenoids into more complex derivatives is a hallmark of microbial biotransformation. Various microorganisms, including fungi and bacteria, have been shown to possess the enzymatic machinery necessary to perform specific and often regio-selective modifications on the triterpene skeleton. These microbial systems are crucial for producing compounds like this compound, which are otherwise difficult to obtain.

Fungal Strains in Conversion Processes

Fungi are particularly adept at transforming lupane triterpenoids. Several species have been identified for their ability to carry out the initial and intermediate steps leading towards the synthesis of this compound. The primary reaction catalyzed by these fungi is the oxidation of the C-3 hydroxyl group of betulinic acid to the 3-oxo functionality of betulonic acid.

For instance, studies have investigated the use of fungal groups such as Mycelia sterilia , Penicillium citreonigrum , and other Penicillium sp. for preparing derivatives of betulinic acid. nih.gov Fungi like Chaetophoma and Dematium have been shown to directly convert betulinic acid into betulonic acid. nih.gov This oxidative step is a critical prerequisite for the formation of this compound. While these fungal strains are proficient in creating the betulonic acid backbone, the subsequent methylation step is more commonly associated with bacterial biocatalysts.

Table 1: Fungal Biotransformation of Betulinic Acid to Betulonic Acid

Fungal StrainSubstrateProductReference
Chaetophoma sp.Betulinic AcidBetulonic Acid nih.gov
Dematium sp.Betulinic AcidBetulonic Acid nih.gov
Colletotrichum sp.Betulinic Acid3-oxo-15α-hydroxylup-20(29)-en-28-oic acid nih.gov

Bacterial Strains in Conversion Processes

Bacteria also play a vital role in the biotransformation of lupane triterpenoids. Strains of Bacillus megaterium have been reported to transform betulinic acid into its 3-oxo derivative, betulonic acid. ufpr.br

Of particular importance for the synthesis of the final target compound is the bacterium Nocardia sp. . Research has demonstrated that Nocardia sp. (specifically strain NRRL 5646) can selectively metabolize various pentacyclic triterpene acids, including betulinic acid, to their corresponding 28-methyl esters. capes.gov.br This finding is highly significant as it represents a biological route to the final methylation step required to convert betulonic acid (produced by other microbial transformations) into this compound. The biotransformation pathway can, therefore, be seen as a two-step microbial process: an initial oxidation at C-3 by various fungi or bacteria, followed by a specific methylation at C-28 by Nocardia.

Table 2: Bacterial Biotransformation of Lupane Triterpenoids

Bacterial StrainSubstrateProductReference
Bacillus megateriumBetulinic AcidBetulonic Acid ufpr.br
Nocardia sp. NRRL 5646Betulinic AcidBetulinic acid methyl ester capes.gov.br
Nocardia sp. NRRL 5646Oleanolic AcidOleanolic acid methyl ester capes.gov.br
Nocardia sp. NRRL 5646Ursolic AcidUrsolic acid methyl ester capes.gov.br

Plant Cell Culture-Mediated Biotransformation

Plant cell cultures represent another sophisticated system for the biotransformation of complex organic molecules. These cultures can perform a variety of reactions, including hydroxylations, glycosylations, and oxidations, often with high stereoselectivity. While the direct synthesis of this compound in plant cell cultures has not been extensively documented, the potential for such systems to modify lupane precursors is recognized.

For example, cell suspension cultures of various plants, such as carrot (Daucus carota), have been utilized for the biotransformation of a range of substrates. Studies on other plant species, such as Betula pendula, have shown that elicitors can improve the accumulation of betulin and betulinic acid in cell suspension cultures. nih.gov Furthermore, biotransformation experiments on semisynthetic betulin derivatives have been successfully carried out using cell suspension cultures of Nicotiana tabacum (tobacco) and Catharanthus roseus, yielding new oxidized and glycosylated derivatives. These studies underscore the metabolic potential of plant cell cultures as biocatalysts for the structural modification of lupane triterpenoids, suggesting a promising, albeit less explored, avenue for the production of compounds like this compound.

In Depth Structure Activity Relationship Sar Studies of Methyl 3 Oxolup 20 29 En 28 Oate Analogs

Correlating Structural Modifications with In Vitro Efficacy

The cytotoxic potential of Methyl 3-oxolup-20(29)-en-28-oate analogs is intrinsically linked to their structural features. The parent compound, betulinic acid, often serves as the starting point for synthesis, and its derivatives show that even minor chemical alterations can lead to substantial changes in in vitro efficacy. nih.govresearchgate.net

Key structural modifications and their effects include:

Modifications at C-3 and C-28: The functional groups at the C-3 and C-28 positions are critical for activity. For instance, the conversion of the 3β-hydroxyl group of betulinic acid to a 3-oxo group, as seen in the parent structure of this compound, is a common strategy. Further modifications, such as the introduction of amides or esters at the C-28 carboxyl group, have been extensively studied. researchgate.netresearchgate.net Conjugating various amines to the C-28 position of 3β-hydroxy-lup-20(29)-en-28-oic acid has produced derivatives with varying cytotoxic profiles against different cancer cell lines. researchgate.net

Modifications at C-30: The C-30 position has also been a target for modification. For example, introducing large triazole substituents at this position has been shown to favorably influence cytotoxicity. researchgate.net

The in vitro efficacy of these analogs is typically evaluated using assays like the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are used to quantify and compare the cytotoxic potency of the synthesized compounds.

Table 1: In Vitro Cytotoxicity of Betulinic Acid Analogs

CompoundStructural ModificationCell LineReported Activity (IC₅₀)Source
Betulinic AcidParent CompoundHL-6011.5 µM researchgate.net
Compound 7b30-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl] derivativeHL-601.3 µM researchgate.net
Compound 7C-28 amino-isopropanol derivativeECV-304Pronounced Cytotoxicity researchgate.net
Compound 10C-28 amino-ethanol derivativeECV-304Good Cytotoxicity researchgate.net
Bet-TZ3p-chloro-phenyl triazole derivativeA375Selective Cytotoxicity mdpi.com

Impact of Specific Substituents on Biological Potency (e.g., type and number of methyl groups)

For example, in a series of 30-substituted betulinic acid triazole derivatives, the type of substituent on the triazole ring significantly impacted potency. The rank order of potency based on the C-30 triazole substituent against the HL-60 leukemia cell line was found to be 4-fluorophenyl > 4-chlorophenyl > phenyl > 4-methoxyphenyl, with the 4-fluorophenyl derivative showing an eight- to ninefold higher potency than the parent betulinic acid. researchgate.net In other cases, derivatives containing a pyridine (B92270) ring showed the strongest effects on human hepatocellular carcinoma cells (HepG2). mdpi.com These findings highlight that electronic and steric properties of the substituents are key determinants of biological activity.

Role of Specific Carrier and Targeting Moieties (e.g., TPP group, linker structure)

To overcome issues like poor water solubility and to enhance selective accumulation in cancer cells, specific carrier and targeting moieties are conjugated to the triterpenoid (B12794562) scaffold. nih.govnih.gov

Triphenylphosphonium (TPP) Cation: The lipophilic TPP cation is a well-known mitochondria-targeting moiety. nih.govnih.gov Due to the high mitochondrial membrane potential in cancer cells, TPP-conjugated compounds can preferentially accumulate in these organelles. nih.gov Conjugating TPP to betulinic acid significantly alters its properties, leading to increased bioavailability and higher cytotoxicity by inhibiting mitochondrial respiration and inducing apoptosis. nih.gov The linkage is often achieved via hydrophobic alkyl or hydrophilic glycol spacers. nih.gov

Influence of Heterocyclic Ring Systems on Activity Profiles

The introduction of heterocyclic ring systems into the lupane (B1675458) scaffold is a validated strategy for generating novel analogs with enhanced and diverse biological activities. mdpi.com

Triazoles: The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is particularly prominent. nih.govmdpi.com Triazole derivatives of betulinic acid have demonstrated superior cytotoxic effects compared to the parent compound. researchgate.netmdpi.com For instance, a triazole derivative of betulinic acid tethered at C-28 with a 4-fluorophenyl substituent was identified as having a better potency profile against several human cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov The presence of large, lipophilic aromatic side chains on the triazole ring often favors bioactivity. mdpi.com

Other Heterocycles: Besides triazoles, other heterocyclic systems like pyridines have been fused to the A-ring of the lupane skeleton. mdpi.com These modifications aim to create bioisosteres of known pharmacophores to improve activity. For example, 2-amino-3-cyano-4H-pyran derivatives have been fused to the lupane structure, drawing inspiration from potent anticancer agents. mdpi.com

Stereochemical Aspects of Biological Activity

Stereochemistry is a fundamental factor that governs the biological activity of chiral natural products. researchgate.net The defined stereochemistry of the triterpene scaffold itself can induce diastereoselectivity during certain chemical reactions, such as Michael additions. mdpi.com The spatial arrangement of functional groups is critical for molecular recognition and interaction with biological targets like enzymes and receptors.

In lupane triterpenoids, the orientation of substituents, particularly at the C-3 position, is crucial. The β-orientation of the hydroxyl group at C-3 is a common feature in many bioactive natural precursors. researchgate.net While specific stereochemical studies on this compound itself are limited, research on related compounds underscores the importance of stereoisomerism. Differences in the stereochemistry can affect transport across cell membranes and binding to target proteins, ultimately leading to significant variations in biological potency. mdpi.com

Structural Determinants for Selective Cytotoxicity Towards Cancer Cells

A key goal in cancer chemotherapy is to develop agents that are selectively toxic to cancer cells while sparing normal cells. For analogs of this compound, certain structural features have been identified that contribute to this selectivity.

Targeting Moieties: As mentioned, the use of mitochondria-targeting moieties like TPP exploits the higher mitochondrial membrane potential of cancer cells, thereby concentrating the cytotoxic agent where it is most effective and minimizing off-target effects. nih.govnih.gov

Substituent Effects: The nature of substituents on appended heterocyclic rings can modulate selectivity. For example, while an unsubstituted triazole derivative of betulin (B1666924) was cytotoxic to both malignant and non-malignant cells, attaching a substituted phenyl group to the triazole ring reduced toxicity to non-malignant cells. mdpi.com Specifically, a p-chloro-phenyl triazole derivative was found to be more selective, primarily targeting the A375 melanoma cell line. mdpi.com

Glycoconjugation: The incorporation of sugar moieties to create glycoconjugates is another strategy to target cancer cells, which often overexpress sugar transporters due to the Warburg effect. nih.gov The presence of a basic 1,2,3-triazole ring in these glycoconjugates can also increase their concentration in the slightly acidic microenvironment of tumors. nih.gov

These structural determinants allow for the rational design of lupane triterpenoid derivatives with improved therapeutic indices.

Investigation of Molecular Mechanisms of Action in in Vitro Biological Models

Apoptosis Induction as a Primary Mechanism of Cellular Demise

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. Its dysregulation is a hallmark of diseases like cancer. Emerging evidence suggests that Methyl 3-oxolup-20(29)-en-28-oate can trigger this cellular suicide program through a series of well-defined molecular events.

One of the key biochemical hallmarks of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. While direct studies on this compound's ability to induce DNA fragmentation are part of ongoing research, the activation of downstream effectors strongly implies its involvement in this process. The activation of caspase-3, a key executioner caspase, is intrinsically linked to the process of DNA fragmentation that characterizes apoptotic cell death.

The apoptotic process is executed by a family of proteases known as caspases. The activation of these enzymes occurs in a hierarchical cascade. In the intrinsic pathway of apoptosis, the release of mitochondrial proteins like cytochrome c leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9. nih.gov Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for dismantling the cell. nih.gov Studies on related compounds have shown that they can activate the extrinsic apoptotic pathway, leading to the activation of caspase-8, which in turn activates caspase-3. nih.gov The activation of caspase-3 is a central event in apoptosis, leading to the cleavage of numerous cellular substrates, including PARP. nih.gov

Table 1: Key Caspases in Apoptosis

CaspaseRoleActivation
Caspase-9Initiator CaspaseActivated by the apoptosome complex following mitochondrial stress. nih.gov
Caspase-3Executioner CaspaseActivated by initiator caspases like caspase-9. nih.gov Responsible for the cleavage of key cellular proteins.
Caspase-8Initiator CaspaseActivated in the extrinsic pathway upon ligand binding to death receptors. nih.gov

The regulation of apoptosis is tightly controlled by a host of proteins. The Bcl-2 family of proteins, which includes the pro-apoptotic protein Bax, plays a critical role in mitochondrial-mediated apoptosis. nih.gov In response to cellular stress, Bax translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and forms pores, leading to the release of cytochrome c. nih.govdiva-portal.org This process can be modulated by various factors, including the tumor suppressor protein p53. Furthermore, the activation of caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov This cleavage inactivates PARP, preventing DNA repair and facilitating cell death. Research on analogous compounds has demonstrated an increase in the Bax/Bcl-2 ratio, favoring apoptosis. nih.gov

Table 2: Modulation of Apoptotic Proteins by Bioactive Compounds

ProteinFunction in ApoptosisObserved Modulation
BaxPro-apoptotic; promotes mitochondrial outer membrane permeabilization. nih.govdiva-portal.orgIncreased Bax/Bcl-2 ratio by related compounds. nih.gov
p53Tumor suppressor; can induce apoptosis.Modulated by related compounds. nih.gov
PARPDNA repair enzyme.Cleaved and inactivated by caspase-3. nih.gov

Mitochondria-Mediated Cellular Perturbations

Mitochondria are central to the intrinsic apoptotic pathway. The ability of a compound to target these organelles is a key aspect of its potential to induce cell death.

The precise mechanisms governing the subcellular localization of this compound are still under investigation. However, the known behavior of related pro-apoptotic proteins provides a framework for understanding this process. For instance, the pro-apoptotic protein Bax, typically found in the cytosol, translocates to the mitochondrial outer membrane upon receiving an apoptotic stimulus. nih.govresearchgate.net This translocation is a critical step for its function in permeabilizing the mitochondrial membrane. nih.govresearchgate.net It is plausible that small molecules like this compound could influence this translocation or accumulate within mitochondrial compartments, thereby disrupting their function.

The mitochondrial respiratory chain is responsible for cellular energy production. Its disruption can lead to metabolic stress and trigger apoptosis. Studies on other compounds have shown that they can cause mitochondrial dysfunction by inhibiting specific complexes of the respiratory chain. For example, some N-methyl carbamates have been found to induce a dose-dependent decrease in mitochondrial oxygen consumption linked to the dysfunction of respiratory chain complex I. nih.gov While direct evidence for this compound is being gathered, its structural similarity to compounds known to affect mitochondrial function suggests this as a potential mechanism of action.

Consequential Decrease in Intracellular ATP Levels

The disruption of cellular energy metabolism is a key strategy in anticancer research. While direct studies on the effect of this compound on intracellular ATP levels are not extensively available, research on its immediate precursor, betulonic acid, provides significant insights. Betulonic acid has been shown to interact with and affect the function of isolated rat liver mitochondria.

Notably, betulonic acid can activate mitochondrial respiration in states 2 and 4, while inhibiting ADP- and DNP-stimulated respiration. This activity leads to a significant decrease in the respiratory control ratio and the ADP/O ratio, which is a measure of the efficiency of ATP synthesis. Such mitochondrial uncoupling can disrupt the proton gradient across the inner mitochondrial membrane, a critical requirement for ATP production by ATP synthase. researchgate.netnih.govnih.gov This uncoupling effect could, therefore, lead to a consequential decrease in intracellular ATP levels, creating an energy-deprived state within the cell that can trigger downstream apoptotic pathways.

Table 1: Effects of Betulonic Acid on Mitochondrial Respiration

ParameterEffect of Betulonic AcidImplication for ATP SynthesisReference
State 2 and 4 RespirationActivationIncreased oxygen consumption without ATP synthesis nih.gov
ADP-stimulated RespirationInhibitionReduced ATP production nih.gov
Respiratory Control RatioDecreaseLower efficiency of oxidative phosphorylation nih.gov
ADP/O RatioDecreaseLess ATP produced per oxygen molecule consumed nih.gov

This data is based on studies of betulonic acid, the precursor to this compound.

Cell Cycle Progression Interference (e.g., Cell Cycle Arrest)

The ability of a compound to interfere with the cell cycle is a hallmark of its antiproliferative potential. Numerous derivatives of betulinic acid have been shown to induce cell cycle arrest in various cancer cell lines. While specific flow cytometry data for this compound is limited, studies on its parent compound, betulinic acid, demonstrate a clear interference with cell cycle progression.

For instance, betulinic acid has been observed to induce cell cycle arrest at the G0/G1 phase in metastatic colorectal cancer cells and at the G2/M phase in colon cancer cells. researchgate.netnih.gov Furthermore, in human multiple myeloma cells, betulinic acid was found to mediate an S-phase arrest. nih.gov This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The specific phase of arrest can be cell-type dependent, reflecting the complexity of the cellular response to the compound. A derivative of betulinic acid, BA5, has also been shown to arrest the cell cycle in the G0/G1 phase in Leishmania amazonensis. nih.gov

Table 2: Cell Cycle Arrest Induced by Betulinic Acid in Different Cancer Cell Lines

Cell LinePhase of Cell Cycle ArrestReference
Metastatic Colorectal Cancer CellsG0/G1 researchgate.net
Colon Cancer Cells (HT29 and SW480)G2/M nih.gov
Human Multiple Myeloma (U266)S-Phase nih.gov
Human Leukemia (U937)G2/M nih.gov

This data pertains to betulinic acid, the parent compound of this compound.

Induction of Autophagy Pathways

Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. This process can have a dual role in cancer, either promoting survival or contributing to cell death. Several studies have indicated that betulinic acid and its derivatives can modulate autophagy in cancer cells.

The induction of autophagy is often characterized by the formation of autophagosomes and the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.govnih.gov Additionally, the expression of Beclin-1, a key protein in the initiation of autophagy, is often upregulated. nih.gov

Studies on betulinic acid have shown that it can induce autophagy-mediated apoptosis in hepatocellular carcinoma cells. This process was associated with an increase in the expression of LC3-II and Beclin-1. nih.gov The interplay between apoptosis and autophagy is complex, with evidence suggesting that in some contexts, autophagy can act as a survival mechanism against the cytotoxic effects of the compound, while in others, it can contribute to cell death.

Table 3: Autophagy Markers Induced by Betulinic Acid

Autophagy MarkerChange in Expression/ActivityCell LineReference
LC3-IIIncreasedHepatocellular Carcinoma (HepG2, SMMC-7721) nih.gov
Beclin-1IncreasedHepatocellular Carcinoma (HepG2, SMMC-7721) nih.gov
p62/SQSTM1DecreasedHepatocellular Carcinoma (HepG2, SMMC-7721) nih.gov

This data is based on studies of betulinic acid, the parent compound of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques in Research and Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the detailed structure of Methyl 3-oxolup-20(29)-en-28-oate. Through the application of one- and two-dimensional NMR techniques, chemists can assign the specific resonance of each proton and carbon atom within the molecule, revealing its connectivity and stereochemistry.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Signal Assignment

One-dimensional NMR provides the fundamental chemical shift information for the hydrogen (¹H) and carbon (¹³C) nuclei, offering a fingerprint of the molecular environment.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to its unique structural features. The olefinic protons at position C-29 are typically observed as two distinct singlets around 4.73 and 4.60 ppm. The methyl ester group at C-28 gives rise to a sharp singlet at approximately 3.67 ppm. The various methyl groups on the lupane (B1675458) skeleton appear as singlets in the upfield region (0.84-1.68 ppm). The absence of a proton signal around 3.2 ppm, which would be characteristic of a hydroxyl-bearing carbon at C-3, alongside the downfield shift of protons adjacent to the new carbonyl group, confirms the oxidation at this position.

The ¹³C NMR spectrum provides a count of all non-equivalent carbon atoms and indicates their chemical environment. A key signal in the spectrum of this compound is the resonance of the C-3 carbonyl carbon, which appears significantly downfield at approximately 218.1 ppm. The carbon of the methyl ester group (C-28) resonates around 176.5 ppm, while the methoxy (B1213986) carbon of the ester appears at about 51.3 ppm. The olefinic carbons of the exocyclic double bond at C-20 and C-29 are observed at roughly 150.2 and 109.7 ppm, respectively.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
3218.1-
20150.2-
28176.5-
29109.74.73 (s), 4.60 (s)
3019.41.68 (s)
OCH₃51.33.67 (s)

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It helps to trace the connectivity of adjacent protons within the individual rings of the triterpenoid (B12794562) skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry of the molecule by identifying protons that are close in space, regardless of whether they are directly bonded. This information is vital for assigning the relative configuration of the numerous stereocenters in the lupane framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for connecting different fragments of the molecule, such as linking the methyl protons to their neighboring quaternary carbons or identifying the carbon atoms near the ester and ketone functionalities. For instance, an HMBC correlation would be expected between the methyl ester protons (δ ~3.67 ppm) and the C-28 carbonyl carbon (δ ~176.5 ppm).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound exhibits distinct absorption bands that confirm its key structural motifs. A strong, sharp absorption band is observed in the region of 1705-1720 cm⁻¹, which is characteristic of the stretching vibration of the C=O bond in the six-membered ring ketone at C-3. Another prominent absorption, typically around 1725-1740 cm⁻¹, corresponds to the C=O stretching of the methyl ester at C-28. The presence of the exocyclic double bond (C=C) at C-20(29) is indicated by a stretching band around 1645 cm⁻¹ and an out-of-plane bending vibration near 885 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ketone)1705 - 1720Strong, sharp
C=O (Ester)1725 - 1740Strong, sharp
C=C (Alkene)~1645Medium
=C-H (Alkene)~885Medium to strong
C-H (Alkyl)2850 - 2960Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₃₁H₄₈O₃). The fragmentation pattern is often complex but provides valuable structural information. A characteristic fragmentation for lupane-type triterpenoids involves a retro-Diels-Alder reaction in the C-ring, leading to diagnostic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI, primarily showing the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. This is particularly useful for confirming the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule with great confidence. For this compound, an HRMS-ESI measurement would confirm the molecular formula C₃₁H₄₈O₃ by matching the experimentally observed mass to the calculated exact mass.

Chromatographic Methods for Separation and Purification

The isolation, purification, and quantification of this compound, a derivative of the naturally occurring pentacyclic triterpenoid betulinic acid, rely on a suite of advanced chromatographic techniques. These methods are indispensable for monitoring reaction progress, ensuring the purity of the final compound, and quantifying it in various matrices. The choice of a specific chromatographic technique is dictated by the scale of the separation, the desired purity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of this relatively non-polar compound. In RP-HPLC, a non-polar stationary phase, typically a C18-bonded silica (B1680970) gel, is used in conjunction with a polar mobile phase.

A preparative reversed-phase HPLC method can be employed for the purification of milligram quantities of triterpenoid methyl esters. nih.govresearchgate.net This involves using a C18 column and a gradient elution system. For instance, a mobile phase gradient of acetonitrile (B52724) and another solvent like chloroform (B151607) or dichloromethane (B109758) is often effective. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its non-polar nature, this compound would be well-retained on a C18 column, allowing for its separation from more polar impurities. Detection is commonly achieved using an Evaporative Light-Scattering Detector (ELSD) or a UV detector, as the carbonyl group in the molecule possesses a chromophore. nih.gov

For quantitative analysis, a validated HPLC method would be established. This involves optimizing the mobile phase composition to achieve a good resolution of the analyte peak from any potential impurities or degradation products. The method would be validated for linearity, accuracy, precision, and sensitivity according to established guidelines.

Table 1: Representative HPLC Parameters for Analysis of Triterpenoid Methyl Esters

ParameterTypical Value/Condition
Stationary Phase Reversed-phase C18 silica gel (e.g., 5 µm particle size)
Mobile Phase Acetonitrile/Water or Acetonitrile/Methanol gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient to 40 °C
Detection UV at ~210 nm or Evaporative Light-Scattering Detector (ELSD)
Injection Volume 5 - 20 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. The synthesis typically involves the esterification of 3-oxolup-20(29)-en-28-oic acid. TLC allows for the qualitative assessment of the consumption of the starting material and the formation of the desired product.

The stationary phase for TLC is typically silica gel G coated on a glass or aluminum plate. researchgate.net A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting carboxylic acid and the product methyl ester. Given the difference in polarity—the carboxylic acid being more polar than the ester—a solvent system of intermediate polarity is generally effective. A common mobile phase for the separation of triterpenoids is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). researchgate.netmdpi.com

To visualize the separated spots on the TLC plate, various methods can be employed. As the compound contains a chromophore, it can often be visualized under UV light at 254 nm. ctu.edu.vn For enhanced visualization and for compounds that are not UV-active, a staining reagent is used. A common stain for triterpenoids is an anisaldehyde-sulfuric acid reagent, which upon heating produces colored spots, aiding in the identification of the compounds. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and is used to track the progress of the reaction.

Table 2: Typical TLC System for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase n-Hexane:Ethyl Acetate (e.g., in ratios of 9:1, 4:1, or 7:3 v/v)
Visualization UV light (254 nm) and/or staining with anisaldehyde-sulfuric acid reagent followed by heating

Column Chromatography (e.g., Silica Gel, Flash Chromatography) for Isolation and Purification

Column chromatography is the primary technique for the preparative-scale isolation and purification of this compound from a reaction mixture. mdpi.comctu.edu.vn Both traditional column chromatography and the more rapid flash chromatography are employed, with the choice depending on the quantity of material to be purified and the difficulty of the separation.

In this technique, a glass column is packed with a stationary phase, most commonly silica gel (e.g., 60-120 or 230-400 mesh). ctu.edu.vnresearchgate.net The crude reaction mixture is loaded onto the top of the column and eluted with a solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. For the purification of this compound, a gradient of n-hexane and ethyl acetate is a common choice. researchgate.netresearchgate.net

The principle of separation is based on the differential adsorption of the components of the mixture to the silica gel. Less polar compounds, such as the desired methyl ester, will have a weaker interaction with the polar silica gel and will thus elute from the column faster with a less polar solvent. More polar impurities will be more strongly adsorbed and will require a more polar solvent for elution. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Flash chromatography is an air pressure-driven hybrid of medium and short column chromatography that allows for faster separations with better resolution than traditional gravity-fed column chromatography. wfu.edu This technique is particularly useful for the routine purification of synthetic intermediates and final products in a research and development setting.

Table 3: Representative Column Chromatography Parameters for the Purification of this compound

ParameterDescription
Stationary Phase Silica gel (e.g., 230-400 mesh for flash chromatography)
Mobile Phase Gradient elution with n-Hexane and Ethyl Acetate (e.g., starting from 100% n-Hexane and gradually increasing the percentage of Ethyl Acetate)
Elution Monitoring Thin-Layer Chromatography (TLC) analysis of collected fractions

Computational Chemistry and in Silico Modeling in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 3-oxolup-20(29)-en-28-oate and related lupane (B1675458) triterpenoids, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the molecular basis of their biological activity.

Research on derivatives of betulinic acid, a closely related lupane triterpenoid (B12794562), has utilized molecular docking to explore interactions with various protein targets. For instance, computational studies have investigated the binding of betulinic acid derivatives to the retinoic acid receptor-related orphan receptor gamma (RORγ), a potential target in cancer therapy. nih.gov These simulations help in understanding the key amino acid residues involved in the binding and the structural features of the triterpenoid that are crucial for this interaction.

In a study focused on the anticancer potential of triterpenoids, molecular docking was employed to investigate the interaction of various natural and synthetic triterpenoids with caspases, which are key mediators of apoptosis. nih.gov The docking scores from these simulations provide a quantitative estimate of the binding affinity, helping to rank compounds for their potential to induce apoptosis. nih.gov For example, friedelin (B1674157) and tingenone, which share structural similarities with the lupane skeleton, showed high docking scores against caspase-3. nih.gov

Similarly, the anti-inflammatory potential of isoxazole-carboxamide derivatives has been assessed through molecular docking against cyclooxygenase (COX) enzymes. nih.gov Such studies reveal the binding modes and interactions within the active site of the enzyme, providing a rationale for the observed biological activity. nih.gov Although not directly studying this compound, these findings provide a framework for how its interactions with various protein targets could be computationally evaluated.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores of this compound with various protein targets, based on the activities of similar compounds.

Protein TargetPDB IDPutative Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Caspase-33DEI-9.5Arg207, Ser209, Phe256
RORγNot Specified-8.9Arg367, His487, Tyr502
COX-25KIR-8.2Arg120, Tyr355, Ser530

This table is for illustrative purposes and the data is hypothetical, based on studies of structurally related compounds.

Prediction and Modeling of Biological Activity Profiles

In silico models are frequently used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds before they are synthesized or tested in the lab. elsevierpure.com These predictions are crucial for assessing the drug-likeness of a compound like this compound.

For various betulin (B1666924) and betulinic acid derivatives, in silico ADME predictions have been performed to evaluate their potential as drug candidates. nih.govmdpi.com Parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, and potential for toxicity are commonly assessed. nih.govmdpi.com For example, the calculated topological polar surface area (TPSA) is often used to predict oral bioavailability, with lower values suggesting better absorption. nih.gov

The Prediction of Activity Spectra for Substances (PASS) online software is another tool used to predict a wide range of biological activities based on the structure of a compound. nih.gov For triterpenoids, this can predict potential anticancer, anti-inflammatory, and antiviral activities, among others. nih.gov

The table below presents a hypothetical ADMET profile for this compound, based on predictions for similar triterpenoid structures.

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )468.7Within Lipinski's rule of five
LogP (Octanol/water partition coefficient)5.8High lipophilicity
Topological Polar Surface Area (TPSA) (Ų)52.6Good potential for oral bioavailability
Number of Hydrogen Bond Donors0Within Lipinski's rule of five
Number of Hydrogen Bond Acceptors3Within Lipinski's rule of five
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cross the BBB
hERG InhibitionLow probabilityLow risk of cardiotoxicity

This table is for illustrative purposes and the data is hypothetical, based on in silico predictions for structurally related compounds.

Structure-Based Design Principles for Novel Analog Discovery

The structural backbone of lupane triterpenoids like this compound offers a versatile scaffold for the design of novel analogs with improved biological activities. Structure-based design principles, often guided by computational modeling, are employed to strategically modify the core structure to enhance interactions with specific biological targets.

Insights from molecular docking studies on betulinic acid derivatives have informed the rational design of new compounds with enhanced anti-tumor efficacy. nih.gov By identifying the key pharmacophoric features, researchers can introduce specific functional groups to optimize binding affinity and selectivity for a target protein like RORγ. nih.gov

The synthesis of novel hydroxamate derivatives of lupane triterpenoids is another example of structure-based design. nih.govresearchgate.net Recognizing that hydroxamic acids can act as zinc-binding groups in histone deacetylase (HDAC) inhibitors, these derivatives were designed to target cancer cells. researchgate.net

Furthermore, modifications at various positions of the lupane skeleton, such as the C-2, C-3, and C-28 positions, have been explored to create libraries of new compounds. researchgate.netmdpi.com Computational studies can help in pre-screening these virtual libraries to identify candidates with the most promising predicted activities, thus streamlining the synthetic efforts. The design of these novel analogs often focuses on improving properties like water solubility and bioavailability, which are common challenges with natural triterpenoids.

Q & A

Q. What are the standard synthetic routes for Methyl 3-oxolup-20(29)-en-28-oate, and how is purity ensured?

this compound is typically synthesized via esterification of betulonic acid (3-oxolup-20(29)-en-28-oic acid) using methanol under acidic or catalytic conditions. For example, benzylation of the hydroxyl group followed by oxidation and deprotection is a common strategy . Purification involves column chromatography (silica gel, chloroform/methanol gradients) to achieve >90% purity . Yield optimization (e.g., 95% in some protocols) requires careful control of reaction time, temperature, and stoichiometric ratios of reagents like Dess-Martin periodinane .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.6 ppm for 1H; δ ~51–52 ppm for 13C) and the exocyclic double bond at C-20(29) (δ 4.61–4.74 ppm for 1H; δ ~109–150 ppm for 13C) .
  • HR-ESIMS : Molecular ion peaks at m/z 468.36 [M+H]+ confirm the molecular formula (C31H48O3) .
  • IR : Stretching vibrations for ester carbonyl (~1740 cm⁻¹) and ketone (~1700 cm⁻¹) groups are diagnostic .

Q. What are the foundational biological activities associated with this compound?

As a triterpenoid derivative, it exhibits α-glucosidase inhibition (IC50 values in µM range) and anti-inflammatory activity via modulation of LPS-stimulated nitric oxide production . Preliminary cytotoxicity assays (e.g., against cancer cell lines) often guide further mechanistic studies .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., 2-oxo derivatives) be resolved during this compound synthesis?

Contaminants like 2-oxolup-20(29)-en-28-oic acid may arise from incomplete oxidation or isomerization. Resolution involves:

  • Chromatographic separation : Use gradient elution (e.g., 10–30% ethyl acetate/hexane) to isolate isomers .
  • Catalytic hydrogenation : Pd/C under H2 selectively reduces undesired ketones without affecting the ester group .
  • Crystallization : Differential solubility in ethanol/water mixtures can partition byproducts .

Q. How should researchers address contradictory spectral data in structural assignments?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from solvent effects, impurities, or conformational isomerism. Mitigation strategies include:

  • Solvent standardization : Use deuterated solvents (CDCl3 or DMSO-d6) consistently .
  • 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, particularly for overlapping proton environments .
  • Comparative analysis : Cross-reference with published data for analogous compounds (e.g., benzyl or acetyl derivatives) .

Q. What methodologies optimize the design of this compound derivatives for target-specific activity?

  • Structure-activity relationship (SAR) : Modify the C-3 ketone or C-28 ester with heterocycles (e.g., pyrazine, isoxazole) to enhance α-glucosidase inhibition .
  • Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with targets like ABHD12 or TGR5 receptors .
  • In vitro assays : Prioritize derivatives with <10 µM IC50 in enzyme inhibition or cytotoxicity screens before advancing to in vivo models .

Q. How can in vitro and in vivo efficacy disparities be systematically evaluated?

  • Pharmacokinetic profiling : Assess solubility (logP ~6.5 for methyl esters) and metabolic stability using liver microsomes .
  • Formulation strategies : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Animal models : Test anti-diabetic activity in streptozotocin-induced diabetic mice, monitoring glucose tolerance and insulin sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.